

Repandiol: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a novel diepoxide compound isolated from the edible mushroom Hydnum repandum, has demonstrated significant cytotoxic activity against various tumor cell lines.[1][2] [3] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Repandiol**. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry. Due to the limited publicly available data, this document also highlights areas where further investigation is required.

Chemical Identity and Structure

Repandiol is chemically identified as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol. [1][2][3] Its structure was elucidated through spectroscopic analysis and confirmed by the synthesis of optically active **Repandiol**.[1][2][3] The molecule features a C10 backbone with two epoxide rings and a conjugated diyne system, which are key functional groups likely contributing to its biological activity.

Table 1: Chemical Identification of Repandiol



Identifier	Value	
Systematic Name	(2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy- 1,10-diol	
Molecular Formula	C10H10O4	
Key Functional Groups	Diepoxide, Diyne, Primary Alcohol	
Source	Hydnum repandum, Hydnum repandum var. album[1][2][3]	

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of **Repandiol** are scarce in publicly accessible literature. The information available is summarized below.

Table 2: Physical and Chemical Properties of Repandiol



Property	Value	Notes
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	The presence of two hydroxyl groups suggests potential solubility in polar organic solvents.
Stability	Not Available	The epoxide rings may be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The diyne moiety may be sensitive to heat and light.
Reactivity	Not Available	The epoxide and diyne functionalities suggest potential for a variety of chemical reactions, including nucleophilic addition, cycloaddition, and polymerization.

Experimental Protocols Isolation of Repandiol from Hydnum repandum

The following is a generalized protocol based on the initial discovery of **Repandiol**. For precise details, it is imperative to consult the original publication by Takahashi et al. (1992).

Workflow for the Isolation of Repandiol

Caption: A generalized workflow for the isolation and characterization of **Repandiol**.

Synthesis of Optically Active Repandiol



The synthesis of optically active **Repandiol** was a crucial step in confirming its absolute stereochemistry. While the specific synthetic route is detailed in the primary literature, a general approach for a molecule with this complexity would likely involve:

- Chiral Pool Synthesis: Starting from a readily available chiral precursor.
- Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to introduce the desired stereocenters.
- Stereoselective Epoxidation: Using reagents that selectively form one epoxide diastereomer over the other.
- Coupling Reactions: Formation of the carbon-carbon triple bonds of the diyne system, for example, through Glaser or Hay coupling.

Biological Activity and Mechanism of Action

Repandiol has been reported to exhibit potent cytotoxic activity against a variety of tumor cells. [1][2][3] However, the specific molecular mechanisms and signaling pathways through which **Repandiol** exerts its cytotoxic effects have not yet been elucidated in the available scientific literature.

Hypothesized Mechanism of Action

Given the chemical structure of **Repandiol**, a plausible hypothesis for its cytotoxic activity involves the alkylation of biological macromolecules. The strained epoxide rings are electrophilic and can react with nucleophilic residues in proteins and DNA. The conjugated diyne system could also play a role in its biological activity, potentially through interactions with cellular targets or by generating reactive species.

Conceptual Signaling Pathway for Cytotoxicity

The following diagram illustrates a conceptual pathway of how a cytotoxic compound like **Repandiol** might induce cell death. It is important to note that this is a generalized representation and has not been experimentally validated for **Repandiol**.

Caption: A hypothetical signaling pathway for **Repandiol**-induced cytotoxicity.



Future Directions

The potent cytotoxic activity of **Repandiol** makes it an intriguing candidate for further investigation in the context of cancer drug development. Key areas for future research include:

- Determination of Physical and Chemical Properties: A comprehensive characterization of its physicochemical properties is essential for formulation and preclinical development.
- Elucidation of the Mechanism of Action: Studies are needed to identify the specific cellular targets and signaling pathways modulated by **Repandiol**. This would involve techniques such as proteomics, transcriptomics, and cell-based assays.
- Synthesis of Analogs: The synthesis and biological evaluation of Repandiol analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy Studies: Evaluation of **Repandiol**'s anti-tumor activity in animal models is a critical next step to assess its therapeutic potential.

Conclusion

Repandiol is a structurally unique natural product with promising cytotoxic activity. While the current body of knowledge is limited, this technical guide consolidates the available information and provides a framework for future research. Further exploration of its chemical biology and pharmacological properties is warranted to fully understand its potential as a therapeutic agent.

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